molecular formula C6H12O6 B8084181 D-[UL-13C6]glucose

D-[UL-13C6]glucose

Cat. No.: B8084181
M. Wt: 186.11 g/mol
InChI Key: WQZGKKKJIJFFOK-NYKRWLDMSA-N
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Description

D-[UL-13C6]glucose is a stable isotope-labeled form of glucose where all six carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in various scientific research applications due to its unique properties, which allow for precise tracking and analysis in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-[UL-13C6]glucose typically involves the incorporation of carbon-13 into the glucose molecule through biosynthetic or chemical methods. One common approach is to grow plants or microorganisms in a medium enriched with carbon-13 labeled carbon dioxide, which is then assimilated into glucose through natural metabolic processes .

Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using carbon-13 enriched substrates. The glucose produced is then purified and isolated to achieve high isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions: D-[UL-13C6]glucose undergoes various chemical reactions similar to those of natural glucose. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-[UL-13C6]glucose is extensively used in scientific research, including:

Mechanism of Action

D-[UL-13C6]glucose functions by integrating into the natural glucose metabolic pathways. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. The carbon-13 labeling allows for precise tracking of glucose metabolism and the identification of metabolic fluxes .

Comparison with Similar Compounds

    D-Glucose-1-13C: Labeled at the first carbon position.

    D-Glucose-6-13C: Labeled at the sixth carbon position.

    D-Glucose-1,2,3,4,5,6,6-d7: Deuterium-labeled glucose.

Uniqueness: D-[UL-13C6]glucose is unique because it is uniformly labeled with carbon-13 at all six carbon positions, providing comprehensive data on glucose metabolism. This uniform labeling makes it more versatile and informative compared to compounds labeled at specific positions .

Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-NYKRWLDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13CH](O1)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.